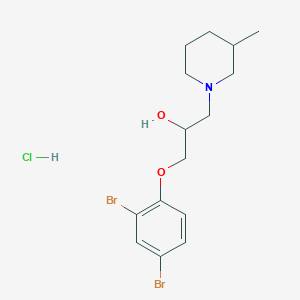
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H22Br2ClNO2 and its molecular weight is 443.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmacological applications. Its structure incorporates a dibromophenoxy moiety and a piperidine derivative, suggesting possible interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition.
Chemical Structure
The compound's IUPAC name indicates its complex structure, which can be broken down into key functional groups:
- Dibromophenoxy group : This moiety may influence the compound's lipophilicity and binding affinity to biological targets.
- Piperidine ring : Known for its role in various pharmacological activities, this component may contribute to the compound's interaction with neurotransmitter receptors.
Research indicates that compounds similar to this compound often act as antagonists or modulators of G protein-coupled receptors (GPCRs). The specific interactions of this compound with GPCRs could lead to various biological effects, including modulation of neurotransmitter release and alterations in cellular signaling pathways .
Pharmacological Effects
This compound has shown potential in several pharmacological studies:
- Antagonistic Activity : The compound has been evaluated for its ability to inhibit specific GPCRs associated with metabolic disorders. In vitro studies suggest that it may effectively block melanin-concentrating hormone receptors, which are implicated in appetite regulation and energy homeostasis .
- Neurotransmitter Modulation : The piperidine component is hypothesized to interact with serotonin and dopamine receptors, potentially influencing mood and behavior. This modulation could have implications for treating depression and anxiety disorders .
- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This suggests that this compound may also possess therapeutic potential in inflammatory conditions .
Study 1: GPCR Inhibition
In a controlled laboratory setting, researchers investigated the effects of this compound on cultured neuronal cells. The results demonstrated a significant reduction in receptor activation compared to untreated controls, indicating effective GPCR antagonism.
Study 2: Behavioral Analysis
A behavioral study involving animal models assessed the anxiolytic effects of the compound. Subjects treated with varying doses exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), supporting its potential role in anxiety management.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 335.25 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptors | Melanin Concentrating Hormone Receptor |
| Biological Activity | Antagonist/Modulator |
Propiedades
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c1-11-3-2-6-18(8-11)9-13(19)10-20-15-5-4-12(16)7-14(15)17;/h4-5,7,11,13,19H,2-3,6,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPDKBBRIVKDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














